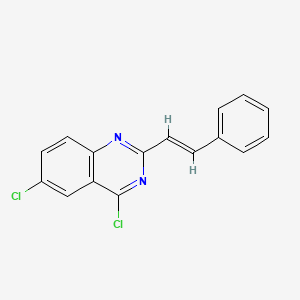

(E)-4,6-Dichloro-2-styrylquinazoline

説明

(E)-4,6-Dichloro-2-styrylquinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,6-Dichloro-2-styrylquinazoline typically involves the following steps:

Starting Materials: The synthesis begins with 4,6-dichloroquinazoline as the core structure.

Styryl Group Introduction: The styryl group is introduced through a Heck reaction, which involves the coupling of 4,6-dichloroquinazoline with styrene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (around 100-150°C).

Purification: The product is purified using column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

(E)-4,6-Dichloro-2-styrylquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Amines, thiols, in the presence of a base or under neutral conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further explored for their biological and chemical properties.

科学的研究の応用

Anticancer Properties

Research indicates that derivatives of (E)-4,6-Dichloro-2-styrylquinazoline exhibit potent anticancer activity. Various studies have shown that quinazoline derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance:

- EGFR Inhibition : Several studies have reported that quinazoline derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in several cancers. This inhibition can lead to reduced proliferation of cancer cells .

- Broad-Spectrum Antitumor Activity : Compounds similar to this compound have demonstrated effectiveness against multiple cancer cell lines, suggesting their potential as broad-spectrum antitumor agents .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. In vitro studies have indicated that this compound derivatives possess significant activity against various bacterial and fungal strains:

- Inhibition of Mycobacterial Strains : Certain derivatives were tested against mycobacterial strains and exhibited activity comparable to standard antimicrobial agents like isoniazid .

- Fungal Inhibition : The compound's ability to inhibit fungal growth further supports its potential as an antimicrobial agent .

Pharmacological Studies

A series of pharmacological studies have been conducted on this compound derivatives to evaluate their therapeutic potential:

- Antitumor Efficacy : In vivo studies demonstrated significant tumor regression in animal models treated with these compounds, highlighting their potential as effective anticancer agents.

- Mechanistic Insights : Research has focused on understanding the molecular mechanisms through which these compounds exert their effects, particularly their interaction with cellular signaling pathways involved in cancer cell survival and proliferation .

Clinical Implications

The clinical implications of this compound are being explored through ongoing trials aimed at assessing its safety and efficacy in human subjects:

- Combination Therapies : Investigations into combination therapies involving this compound with other chemotherapeutic agents are underway to enhance treatment outcomes for cancer patients .

- Targeted Drug Delivery : Research is also being conducted on formulating targeted delivery systems that can improve the bioavailability and reduce side effects associated with traditional chemotherapy .

作用機序

The mechanism of action of (E)-4,6-Dichloro-2-styrylquinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

類似化合物との比較

Similar Compounds

4,6-Dichloroquinazoline: Lacks the styryl group, making it less versatile in terms of chemical reactivity and biological activity.

2-Styrylquinazoline: Lacks the chlorine atoms, which may affect its chemical stability and reactivity.

4,6-Dichloro-2-phenylquinazoline: Similar structure but with a phenyl group instead of a styryl group, leading to different chemical and biological properties.

Uniqueness

(E)-4,6-Dichloro-2-styrylquinazoline is unique due to the presence of both chlorine atoms and the styryl group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

生物活性

(E)-4,6-Dichloro-2-styrylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₆H₁₀Cl₂N₂, with a molecular weight of approximately 301.17 g/mol. The compound features a quinazoline backbone with two chlorine atoms at the 4 and 6 positions and a styryl group at the 2-position. The synthesis typically involves:

- Starting Material : 4,6-dichloroquinazoline.

- Styryl Group Introduction : Achieved through a Heck reaction with styrene using a palladium catalyst.

- Purification : Conducted via column chromatography or recrystallization to ensure high purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

One study reported moderate antibacterial activity comparable to standard antibiotics like isoniazid .

Enzyme Inhibition

The compound shows potential as an enzyme inhibitor, particularly against protein kinases involved in cellular signaling pathways. This inhibition may lead to the disruption of cell proliferation and induction of apoptosis in cancer cells .

Photosynthetic Electron Transport Inhibition

In addition to its antibacterial properties, this compound has been investigated for its ability to inhibit photosynthetic electron transport (PET) in chloroplasts from spinach (Spinacia oleracea). The electronic properties of substituents on the quinazoline ring were found to influence this activity significantly .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes : Inhibiting specific kinases that play critical roles in cell signaling.

- Disruption of Cellular Processes : Inducing apoptosis in cancer cells through various pathways.

Further research is ongoing to elucidate the exact molecular targets and pathways involved.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Styrylquinazoline | Quinazoline base with a styryl group | Lacks chlorine substituents |

| 4-Chloro-2-styrylquinazoline | Similar structure with one chlorine | Different halogenation pattern |

| 4,6-Dichloroquinazoline | No styryl group | Primarily focused on anticancer activity |

The presence of both chlorine atoms and the styryl group in this compound enhances its potential applications compared to its analogs .

Case Studies and Research Findings

- Antimicrobial Screening : A series of studies have confirmed the efficacy of this compound against mycobacterial strains and fungal pathogens. These studies highlight its potential as a lead compound for developing new antimicrobial agents .

- Enzyme Inhibition Studies : Investigations into its enzyme inhibitory activity have shown promise for therapeutic applications in cancer treatment. Specific kinases targeted by this compound are under further exploration to clarify their roles in disease modulation.

- Photosynthesis Inhibition : The compound's ability to inhibit PET has implications for agricultural applications and understanding plant physiology under stress conditions .

特性

IUPAC Name |

4,6-dichloro-2-[(E)-2-phenylethenyl]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2/c17-12-7-8-14-13(10-12)16(18)20-15(19-14)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGLWQMNYWJMIF-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562808 | |

| Record name | 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36950-52-4 | |

| Record name | 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。